![molecular formula C21H24N2OS B2437168 N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide CAS No. 850917-17-8](/img/structure/B2437168.png)
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide
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Overview
Description
N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, also known as INDY, is a novel small molecule compound that has gained attention as a potential therapeutic agent due to its promising biological activities. INDY belongs to the class of indole-based compounds and has a unique chemical structure that makes it an interesting target for scientific research.
Scientific Research Applications
Anti-Inflammatory Properties
The compound’s structural resemblance to ibuprofen (2- (4-isobutylphenyl) propionic acid), a well-known non-steroidal anti-inflammatory drug (NSAID), suggests that it may exhibit similar anti-inflammatory effects . Researchers have investigated its potential as an anti-inflammatory agent, particularly in the context of arthritis and musculoskeletal disorders.
Biological Activities of Tryptamine Derivatives
Tryptamine (1) and its derivatives are known for their diverse biological activities. Researchers have explored the compound’s effects on various cellular processes, including neurotransmission, mood regulation, and immune responses . Investigating its interactions with receptors and enzymes could reveal novel therapeutic applications.
Anti-HIV Activity
Indole derivatives, including those related to our compound, have been studied for their anti-HIV potential. Researchers synthesized similar molecules and screened them for activity against HIV-1 and HIV-2 strains. While the specific compound hasn’t been directly tested, its structural features warrant further investigation .
Drug Development
Amides play a crucial role in drug development. By coupling ibuprofen with tryptamine via amide bond formation, researchers obtained N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isobutyramide. This compound could serve as a starting point for designing novel drugs with improved pharmacological profiles .
Mechanism of Action
Target of Action
Similar compounds with indole and benzimidazole moieties have been known to exhibit antimicrobial activity .
Mode of Action
Compounds with similar structures have been found to interact with bacterial cell division proteins such as ftsz . This interaction can inhibit the process of cell division, leading to the death of the bacterial cells .
Biochemical Pathways
Based on the potential target (ftsz), it can be inferred that the compound may interfere with the bacterial cell division process .
Result of Action
If the compound does indeed target ftsz, it could potentially lead to the inhibition of bacterial cell division, resulting in the death of the bacterial cells .
properties
IUPAC Name |
2-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-14(2)21(24)22-12-13-25-20-17-6-4-5-7-18(17)23-19(20)16-10-8-15(3)9-11-16/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHZJNTZVMQSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide |
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